7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-4H-thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)9-3-1-2-8(6-9)7-20-14(23)11-12(22)13-10(4-5-25-13)21-15(11)24/h1-6H,7H2,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHSSXBTNJHTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thieno[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under appropriate reaction conditions.
Functionalization of the core structure:
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine derivative, such as 3-(trifluoromethyl)benzylamine, under suitable conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The oxo group can be reduced to form an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Materials Science: The presence of the trifluoromethyl group can enhance the compound’s stability and electronic properties, making it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds with unique properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or modulation of their activity. The hydroxy and oxo groups may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
- Core: Pyridine (vs. thienopyridine in the target compound).
- Substituents :
- 5-Chloro and 6-oxo groups (similar to the 5-oxo group in the target).
- 3-(Trifluoromethyl)benzyl and 2,4-difluorophenyl substituents.
- Comparison: The pyridine core lacks sulfur, reducing electron density compared to thienopyridine. Dual fluorophenyl groups enhance hydrophobicity but may reduce solubility relative to the target’s hydroxy group .
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core: Thiazolo[3,2-a]pyrimidine (vs. thienopyridine).
- Substituents :
- Trimethoxybenzylidene (electron-donating) and phenyl groups.
- Comparison: The thiazole ring introduces nitrogen, altering hydrogen-bonding capacity.
Substituent Effects on Bioactivity
N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides (Compounds 6a–6f)
- Core: Furo[3,2-b]pyrrole (vs. thienopyridine).
- Substituents: 3-(Trifluoromethyl)phenyl and variable R groups (Cl, CF₃, NO₂, I).
- Biological Activity: Compounds 6a (R = 4-Cl), 6b (R = CF₃), 6c (R = 4-NO₂), and 6e (R = 4-I) inhibited photosynthetic electron transport (PET) in spinach chloroplasts. Key Insight: The trifluoromethyl group enhances inhibitory potency, likely through hydrophobic interactions and steric effects .
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile
- Core : Pyrazolo[4,3-d]pyrimidine.
- Substituents: Butylamino and 4-fluorophenyl groups.
- Fluorine substituents improve metabolic stability but may limit solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target’s hydroxy group improves aqueous solubility compared to CAS 338977-82-5, which relies solely on carboxamide for polarity.
- Metabolic Stability : Trifluoromethyl groups in both compounds resist oxidative metabolism, enhancing half-life.
Biological Activity
7-Hydroxy-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound notable for its complex structure and potential biological activities. The presence of various functional groups, including a hydroxyl group, a carbonyl group, and a trifluoromethyl-substituted phenyl group, suggests that this compound may exhibit significant interactions within biological systems. This article reviews the current understanding of its biological activity, synthesizing findings from diverse studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 368.33 g/mol. Its structural complexity arises from the thieno[3,2-b]pyridine core, which is known for various biological activities.
Biological Activities
Research indicates that compounds derived from thieno[3,2-b]pyridine exhibit diverse biological activities including:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,2-b]pyridine may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy in targeting cancer stem cells (CSCs) and inducing apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Histone Deacetylase Inhibition : Some studies propose that the compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to tumor growth and survival .
- Metabolic Profiling : A study on related compounds demonstrated significant effects on metabolic pathways including glycolysis and inositol metabolism in treated cancer cells . Such metabolic alterations can be indicative of the compound's potential to modulate cellular energy pathways.
Case Studies
- Cytotoxicity Assessment : In vitro assays using the MTT method revealed that this compound exhibited cytotoxic effects on MDA-MB-231 cells at concentrations as low as 0.05 µM after 24 hours. The cytotoxicity increased with higher concentrations and longer exposure times .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound significantly increased both early and late apoptotic cell populations in breast cancer cell lines. This suggests a mechanism by which the compound may exert its anticancer effects through the induction of programmed cell death .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that highlight its versatility. Modifications to the core structure can lead to derivatives with enhanced biological properties.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thieno[3,2-b]pyridine derivatives | Various | Known for anticancer properties |
| Chromone derivatives | Chromone core | Exhibits antioxidant activity |
| Pyrazole-containing compounds | Pyrazole ring | Recognized for anti-inflammatory effects |
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with cellular targets.
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Structural Modifications : Exploring the synthesis of new derivatives to enhance bioactivity and selectivity against specific cancer types.
Q & A
Q. How does the trifluoromethyl group influence bioactivity in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with CF, Cl, or CH substituents. Test in vitro for target binding (e.g., kinase inhibition assays). CF often enhances metabolic stability and lipophilicity (logP increases by ~0.5–1.0 units) .
Data Contradictions and Optimization
Q. Why do reported yields vary for similar thieno-pyrimidine derivatives?
Q. How can conflicting hydrogen bonding patterns in XRD studies be reconciled?
- Resolution : Compare crystal systems (e.g., monoclinic vs. triclinic). Bulky substituents like 3-(trifluoromethyl)phenyl may force alternative packing modes, reducing symmetry and altering H-bond networks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
